molecular formula C22H27N3O6S B4016690 1-[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide

1-[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide

Cat. No.: B4016690
M. Wt: 461.5 g/mol
InChI Key: BSDKKBGMGOGDKQ-UHFFFAOYSA-N
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Description

1-[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a carboxamide group, and a phenylsulfonylglycyl moiety

Properties

IUPAC Name

1-[2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S/c1-30-17-8-9-20(31-2)19(14-17)25(32(28,29)18-6-4-3-5-7-18)15-21(26)24-12-10-16(11-13-24)22(23)27/h3-9,14,16H,10-13,15H2,1-2H3,(H2,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDKKBGMGOGDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)N2CCC(CC2)C(=O)N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,5-dimethoxyphenylamine: This is achieved through the nitration of 1,4-dimethoxybenzene followed by reduction.

    Formation of phenylsulfonyl chloride: This involves the sulfonation of benzene to produce benzenesulfonic acid, which is then converted to phenylsulfonyl chloride using thionyl chloride.

    Synthesis of N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycine: This step involves the reaction of 2,5-dimethoxyphenylamine with phenylsulfonyl chloride and glycine in the presence of a base such as triethylamine.

    Formation of the final compound: The final step involves the coupling of N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycine with piperidine-4-carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Corresponding substituted products depending on the nucleophile used

Scientific Research Applications

1-[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 1-[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxamide
  • Ethyl 1-[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate

Uniqueness

1-[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide
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1-[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide

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